molecular formula C7H8O3 B1210430 3-Methoxycatechol CAS No. 934-00-9

3-Methoxycatechol

Cat. No. B1210430
CAS RN: 934-00-9
M. Wt: 140.14 g/mol
InChI Key: LPYUENQFPVNPHY-UHFFFAOYSA-N
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Patent
US05569669

Procedure details

A mixture of dibromoethane (10.73 g, 77 mmol) and cetyltrimethylammonium bromide (0.291 g, 0.8 mmol) in 5 cm3 of water is brought to reflux. A solution of 3-methoxycatechol (5 g, 35.7 mmol) in 20N sodium hydroxide (NaOH, 4 g in 5 cm3 of water) is added slowly. The mixture is stirred at the reflux for 12 hours and then, after cooling and extraction with ether, purification on a silica column (eluent: petroleum ether/ether, 9:1) enables 7.4 g of a colorless oil to be isolated
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
0.291 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2](Br)[CH3:3].[CH3:5][O:6][C:7]1[CH:13]=[CH:12][CH:11]=[C:9]([OH:10])[C:8]=1[OH:14]>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.O.[OH-].[Na+]>[CH3:5][O:6][C:7]1[C:8]2[O:14][CH2:3][CH2:2][O:10][C:9]=2[CH:11]=[CH:12][CH:13]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
10.73 g
Type
reactant
Smiles
BrC(C)Br
Name
Quantity
0.291 g
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C(O)=CC=C1)O
Name
Quantity
5 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at the
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
EXTRACTION
Type
EXTRACTION
Details
extraction
CUSTOM
Type
CUSTOM
Details
with ether, purification on a silica column (eluent: petroleum ether/ether, 9:1)
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Name
Type
Smiles
COC1=CC=CC=2OCCOC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.